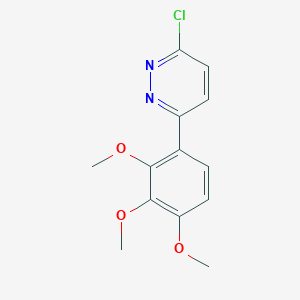![molecular formula C13H5F6NO B1415340 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitril CAS No. 2197056-54-3](/img/structure/B1415340.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitril
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile” are not available, related compounds have been synthesized through various methods. For instance, “3,5-Bis(trifluoromethyl)phenyl” derivatives have been synthesized by the reaction of certain precursors .Wissenschaftliche Forschungsanwendungen
Wachstumshemmer von arzneimittelresistenten Bakterien
Die Verbindung wird bei der Synthese von Pyrazolderivaten verwendet, die sich als starke Wachstumshemmer von arzneimittelresistenten Bakterien erwiesen haben . Dazu gehören Enterokokken und Methicillin-resistenter S. aureus (MRSA), die zu den gefährlichsten bakteriellen Krankheitserregern gehören .
Antibiotikaentwicklung
Die Derivate der Verbindung haben sich bei der Entwicklung neuer Antibiotika bewährt, die zur Bekämpfung antibiotikaresistenter bakterieller Infektionen benötigt werden . Dies ist besonders wichtig angesichts der zunehmenden Antibiotikaresistenz bei vielen Bakterienstämmen.
Lösungsmittelextraktion von Kationen
Natriumtetrakis [3,5-bis (Trifluormethyl)phenyl]borat, ein Derivat der Verbindung, wird zur Lösungsmittelextraktion von Kationen verwendet . Dies findet Anwendung in verschiedenen Bereichen, darunter Umweltwissenschaften und Materialwissenschaften.
4. Lösungsmittelpolymere Membranelektroden und Optoden Das gleiche Derivat wird auch zur Herstellung von lösungsmittelpolymeren Membranelektroden und Optoden verwendet . Diese werden in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen eingesetzt, darunter chemische Analyse und Umweltüberwachung.
Anionischer Phasentransferkatalysator
Natriumtetrakis [3,5-bis (Trifluormethyl)phenyl]borat wirkt als anionischer Phasentransferkatalysator . Phasentransferkatalyse ist eine spezielle Form der heterogenen Katalyse, die in der organischen Synthese eingesetzt werden kann.
Förderung organischer Transformationen
Der 3,5-Bis (Trifluormethyl)phenyl-Rest der Verbindung wird häufig zur Förderung organischer Transformationen eingesetzt . Dies hat weitreichende Auswirkungen auf das Gebiet der organischen Chemie und der Arzneimittelentwicklung.
Zukünftige Richtungen
While specific future directions for “5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile” are not available, related compounds have shown potential in various areas. For instance, “3,5-Bis(trifluoromethyl)phenyl” derivatives have been used in the development of potent growth inhibitors of drug-resistant bacteria . Another study reported high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have significant impacts on cellular processes .
Action Environment
The action, efficacy, and stability of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system
Biochemische Analyse
Biochemical Properties
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions often result in the inhibition or activation of the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which these enzymes are involved . Additionally, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway[3][3]. By modulating the activity of key signaling molecules, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can alter gene expression patterns and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with cell proliferation .
Molecular Mechanism
At the molecular level, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile exerts its effects through specific binding interactions with biomolecules. The compound is known to form stable complexes with certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in the formation of a metabolite-enzyme complex that alters the enzyme’s activity . Additionally, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can induce toxicity, manifesting as liver damage, oxidative stress, and disruptions in metabolic homeostasis . Threshold effects have been observed, indicating that there is a critical dosage above which the compound’s adverse effects become pronounced .
Metabolic Pathways
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism.
Transport and Distribution
Within cells and tissues, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is critical for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile within cells .
Eigenschaften
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFTLRSGITINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



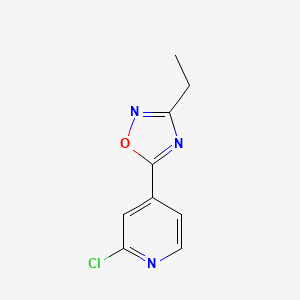

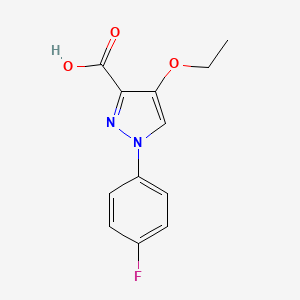
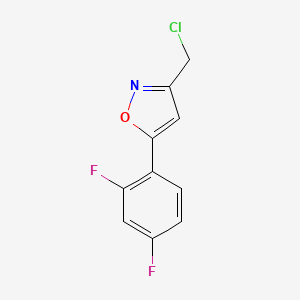
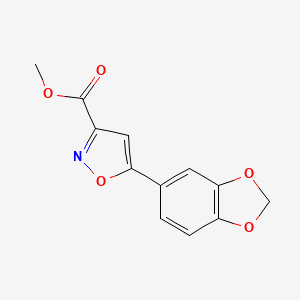
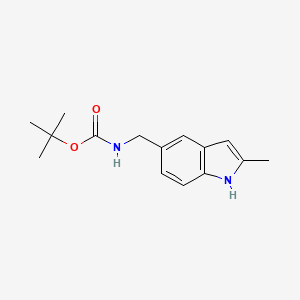
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
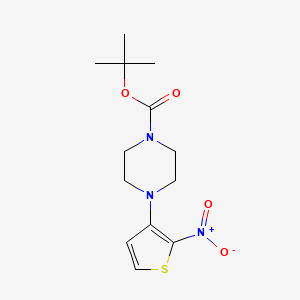
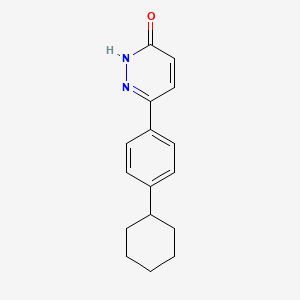
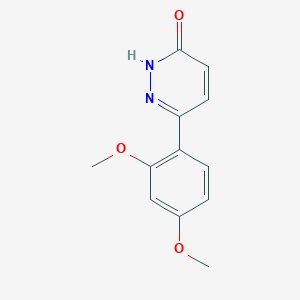
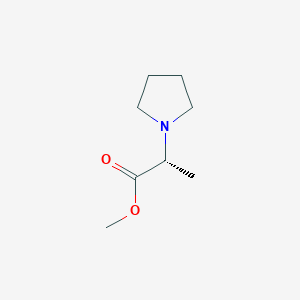
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

